molecular formula C10H6N2OS B060518 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile CAS No. 179599-16-7

3-(Benzothiazol-2-yl)-3-oxo-propanenitrile

Cat. No. B060518
M. Wt: 202.23 g/mol
InChI Key: UBVFFVYGSOWKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzothiazol-2-yl)-3-oxo-propanenitrile is a chemical compound with the molecular formula C10H6N2OS. It is also known as Benzothiazolone and is used in various scientific research applications. This compound has a unique structure and properties that make it useful in different fields of research.

Mechanism Of Action

The mechanism of action of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

3-(Benzothiazol-2-yl)-3-oxo-propanenitrile has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in solution.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile in lab experiments is its unique structure and properties, which make it useful in various fields of research. It is relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for the research of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile. One area of research is the development of new compounds based on its structure, which have potential biological activity. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to explore its potential use as a fluorescent probe for the detection of metal ions in solution.

Synthesis Methods

The synthesis of 3-(Benzothiazol-2-yl)-3-oxo-propanenitrile involves the reaction of 2-aminobenzothiazole with acetylacetone in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the product depends on various factors such as the reaction conditions, the purity of the starting materials, and the quality of the catalyst used.

Scientific Research Applications

3-(Benzothiazol-2-yl)-3-oxo-propanenitrile has various scientific research applications. It is used in the synthesis of other compounds, such as heterocyclic compounds, which have potential biological activity. It is also used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

179599-16-7

Product Name

3-(Benzothiazol-2-yl)-3-oxo-propanenitrile

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C10H6N2OS/c11-6-5-8(13)10-12-7-3-1-2-4-9(7)14-10/h1-4H,5H2

InChI Key

UBVFFVYGSOWKFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CC#N

Origin of Product

United States

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